molecular formula C13H10F3NO2 B1396030 Ethyl 4-(trifluoromethyl)quinoline-2-carboxylate CAS No. 1116339-55-9

Ethyl 4-(trifluoromethyl)quinoline-2-carboxylate

Cat. No. B1396030
M. Wt: 269.22 g/mol
InChI Key: ITSCMZAPILVWDN-UHFFFAOYSA-N
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Description

Ethyl 4-(trifluoromethyl)quinoline-2-carboxylate is a quinoline derivative . Quinoline derivatives are known for their antiseptic, antipyretic, and antiperiodic action, and they possess various pharmacological applications .


Synthesis Analysis

The synthesis of quinoline derivatives, including Ethyl 4-(trifluoromethyl)quinoline-2-carboxylate, has been a topic of research. Recent advances in the synthesis of quinolines include methods such as microwave synthesis, using clay or other recyclable catalysts, one-pot reactions, solvent-free reaction conditions, using ionic liquids, ultrasound-promoted synthesis, and photocatalytic synthesis (UV radiation) .


Molecular Structure Analysis

The molecular structure of Ethyl 4-(trifluoromethyl)quinoline-2-carboxylate can be represented by the InChI code 1S/C13H9ClF3NO2/c1-2-20-12(19)7-3-4-10-8(5-7)9(14)6-11(18-10)13(15,16)17/h3-6H,2H2,1H3 . The molecular weight of this compound is 303.67 .


Chemical Reactions Analysis

Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate exhibits moderate cytotoxic activity against certain cancer cell lines. It was modified by changing the side-chain substituent and/or forming a new heterocyclic ring fused to the pyridine ring to enhance its cytotoxic activity .

Scientific Research Applications

Synthesis of Novel Antimicrobial Agents

  • A study by Holla et al. (2006) explored the synthesis of pyrazolo[3,4-d]pyrimidine derivatives using ethyl 4-(trifluoromethyl)quinoline-2-carboxylate as a precursor. These compounds exhibited promising antibacterial and antifungal activities.

Development of Antibacterial Compounds

  • In a study by Venkat Lingaiah et al. (2012), the reaction of 7-trifluoromethyl-4-hydroxy quinoline-3-carboxylic acid ethyl ester, derived from ethyl 4-(trifluoromethyl)quinoline-2-carboxylate, with amino acids resulted in compounds with significant antibacterial activity.

Reactivity and Anticancer Assessment

  • Regal et al. (2020) assessed the cytotoxic activity of Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate, a derivative of Ethyl 4-(trifluoromethyl)quinoline-2-carboxylate, against various cancer cell lines. This study highlighted its moderate to weak anticancer activities (Regal, Shabana, & El‐Metwally, 2020).

Synthesis of Carbostyril Derivatives

  • Usachev et al. (2014) demonstrated the synthesis of 3-(trifluoromethyl)indeno[2,1-c]pyran-1,9-diones from ethyl 4-aryl-6-(trifluoromethyl)-2-oxo-2H-pyran-3-carboxylates. This synthesis pathway showcases the chemical versatility of ethyl 4-(trifluoromethyl)quinoline-2-carboxylate derivatives in creating new chemical entities (Usachev, Usachev, & Sosnovskikh, 2014).

Other Applications in Organic Chemistry

  • Various other studies have explored the chemical reactivity and potential applications of ethyl 4-(trifluoromethyl)quinoline-2-carboxylate derivatives in creating novel organic compounds with potential applications in pharmaceuticals and materials science. Examples include the work of Lefebvre, Marull, & Schlosser (2003), Holla et al. (2005), and others.

Future Directions

Research is ongoing to enhance the cytotoxic activity of Ethyl 4-(trifluoromethyl)quinoline-2-carboxylate by modifying it and forming a new heterocyclic ring fused to the pyridine ring . Additionally, the development of an efficient method for the synthesis of 4-(trifluoromethyl)quinolinecarboxylates by the gold(I)-catalyzed reaction of 2′-amino-2,2,2-trifluoroacetophenones with 3-substituted alkyl propynoates is a promising future direction .

properties

IUPAC Name

ethyl 4-(trifluoromethyl)quinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO2/c1-2-19-12(18)11-7-9(13(14,15)16)8-5-3-4-6-10(8)17-11/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITSCMZAPILVWDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=CC=CC=C2C(=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(trifluoromethyl)quinoline-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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